molecular formula C11H12ClN3 B2857219 1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1020703-64-3

1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2857219
CAS No.: 1020703-64-3
M. Wt: 221.69
InChI Key: VGSFUVVFIWXSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a chloro-substituted phenyl ring and a methyl group attached to the pyrazole ring

Mechanism of Action

Target of Action

Similar compounds have been found to target theurease enzyme . Urease is an amidohydrolase enzyme responsible for various morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .

Mode of Action

Related compounds have been reported to act asurease inhibitors . They interact with the urease enzyme, inhibiting its activity and thereby preventing the breakdown of urea. This can help manage conditions caused by excessive urease activity.

Pharmacokinetics

Similar compounds have been evaluated for in-vitro enzyme inhibitory activity . The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3-chloro-2-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can ensure consistent quality and high throughput. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide, thiourea, and alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides

    Reduction: Hydrazine derivatives

    Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound is utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-4-amine: Similar structure with a different position of the amine group.

    1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-ol: Hydroxyl group instead of an amine group.

    1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-thiol: Thiol group instead of an amine group.

Uniqueness

1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-chloro-2-methylphenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-7-6-11(13)15(14-7)10-5-3-4-9(12)8(10)2/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSFUVVFIWXSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.